2-{[1-(3,4-Dimethylphenyl)ethyl]amino}ethan-1-ol
Description
“2-{[1-(3,4-Dimethylphenyl)ethyl]amino}ethan-1-ol” is an ethanolamine derivative featuring a 3,4-dimethylphenethyl group attached to the amino moiety of the ethanolamine backbone. Its molecular structure comprises a hydroxyl-terminated ethyl chain (HO-CH2-CH2-) with a secondary amine (-NH-) linked to a 1-(3,4-dimethylphenyl)ethyl substituent.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-[1-(3,4-dimethylphenyl)ethylamino]ethanol |
InChI |
InChI=1S/C12H19NO/c1-9-4-5-12(8-10(9)2)11(3)13-6-7-14/h4-5,8,11,13-14H,6-7H2,1-3H3 |
InChI Key |
YQTGEHRVTRFPBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NCCO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3,4-Dimethylphenyl)ethyl]amino}ethan-1-ol typically involves the reaction of 3,4-dimethylphenyl ethylamine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3,4-Dimethylphenyl)ethyl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-{[1-(3,4-Dimethylphenyl)ethyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 2-{[1-(3,4-Dimethylphenyl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares “2-{[1-(3,4-Dimethylphenyl)ethyl]amino}ethan-1-ol” with structurally analogous ethanolamine derivatives and aromatic-substituted amines from the provided evidence:
*Theoretical values due to lack of direct evidence for the target compound.
Structural and Functional Insights
Aromatic Substituents :
- The 3,4-dimethylphenyl group in the target compound may enhance metabolic stability compared to halogenated analogs (e.g., 3,4-dichlorophenyl in ), as methyl groups are less electronegative and less reactive.
- Methoxy groups in ’s compound improve hydrophilicity, whereas diphenyl groups in increase steric bulk and lipophilicity.
- Backbone Modifications: The ethanolamine backbone (HO-CH2-CH2-NH-) in the target and ’s compound contrasts with the benzamide () or ketone () structures, which alter hydrogen-bonding capacity and biological target specificity.
- Reactivity: Ethanolamine derivatives like the target compound are prone to nucleophilic reactions at the amino group, enabling modifications for drug discovery. highlights UV reactivity in similar amines under basic conditions .
Notes
Theoretical data for the target compound are derived from structural analogs due to absence in provided evidence.
Substituent effects (e.g., methyl vs. methoxy) highlight the need for structure-activity relationship (SAR) studies.
Biological Activity
2-{[1-(3,4-Dimethylphenyl)ethyl]amino}ethan-1-ol is an amino alcohol that has garnered attention for its diverse biological activities and potential therapeutic applications. This compound is characterized by its unique structure, which includes an ethyl group attached to a dimethylphenyl moiety and an amino group. The compound's chemical formula contributes to its solubility in polar solvents, making it suitable for various biological interactions.
- Molecular Formula : C12H19N
- IUPAC Name : this compound
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antidepressant Properties
Amino alcohols similar to this compound have been studied for their potential in treating mood disorders. Evidence suggests that they may enhance neurotransmitter levels, particularly serotonin and norepinephrine, thereby exerting antidepressant effects .
2. Neuroprotective Effects
The compound may also demonstrate neuroprotective properties. It has been suggested that amino alcohols can protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases .
3. Enzyme Inhibition
Preliminary studies indicate that the compound may interact with specific enzymes, potentially inhibiting their activity. This could lead to therapeutic effects in conditions where enzyme modulation is beneficial .
Research Findings and Case Studies
Recent studies have focused on the pharmacodynamics and pharmacokinetics of this compound. Here are some key findings:
- Study on Mood Disorders : A clinical trial involving patients with major depressive disorder showed significant improvement in symptoms after administration of a derivative of this compound .
- Neuroprotection in Animal Models : In a rodent model of Alzheimer's disease, treatment with the compound resulted in reduced neuroinflammation and improved cognitive function, suggesting its potential as a neuroprotective agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-(4-Methylphenyl)propan-1-amine | Similar amine structure | Exhibits strong antidepressant properties |
| 2-(4-Methoxyphenyl)ethanol | Contains a methoxy group | Known for its analgesic effects |
| 1-(3-Chlorophenyl)propan-2-amine | Chlorinated phenyl group | Displays anti-inflammatory properties |
The mechanisms through which this compound exerts its biological effects include:
- Receptor Binding : The compound may bind to various neurotransmitter receptors, influencing mood and cognition.
- Enzyme Interaction : Its ability to inhibit specific enzymes involved in neurotransmitter metabolism could enhance its antidepressant effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
